molecular formula C25H27N3O3 B11565612 N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide

N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide

Cat. No.: B11565612
M. Wt: 417.5 g/mol
InChI Key: AJJCPSVITDXDTC-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide is a complex organic compound with a molecular formula of C25H27N3O3 This compound is characterized by its unique structure, which includes a benzyl group, a dimethylaminoethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyridinyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-methyl-4-nitroaniline: Similar in structure but with a nitro group instead of the pyridinyl group.

    2-(dimethylamino)ethyl methacrylate: Contains a dimethylaminoethyl group but lacks the benzyl and pyridinyl groups.

    N-benzyl-2-hydroxy-N,N-dimethylethanaminium: Similar in having a benzyl and dimethylaminoethyl group but differs in the rest of the structure.

Uniqueness

N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C25H27N3O3/c1-26(2)17-18-27(19-20-11-5-3-6-12-20)25(31)23(28-16-10-9-15-22(28)29)24(30)21-13-7-4-8-14-21/h3-16,23H,17-19H2,1-2H3

InChI Key

AJJCPSVITDXDTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=O

Origin of Product

United States

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